Home > Products > Building Blocks P563 > Aliskiren hydrochloride
Aliskiren hydrochloride - 173399-03-6

Aliskiren hydrochloride

Catalog Number: EVT-360944
CAS Number: 173399-03-6
Molecular Formula: C30H54ClN3O6
Molecular Weight: 588.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aliskiren hydrochloride is a novel, orally active renin inhibitor that has been developed to treat hypertension by directly inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). This system regulates blood pressure and fluid balance in the body. By inhibiting renin, aliskiren reduces the conversion of angiotensinogen to angiotensin I, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor, and ultimately resulting in lowered blood pressure89.

Applications in Various Fields

Hypertension Management

Aliskiren has been shown to be effective in lowering blood pressure when used alone or in combination with other antihypertensive agents such as hydrochlorothiazide (HCTZ), a thiazide diuretic. Clinical trials have demonstrated that aliskiren provides dose-dependent reductions in mean sitting systolic and diastolic blood pressure, with a tolerability profile similar to placebo. It has been particularly effective in combination with HCTZ, offering greater blood pressure reductions than either component alone127.

Cardiovascular Disease

Beyond its antihypertensive effects, aliskiren has shown potential benefits in cardiovascular diseases. Studies in animal models have indicated that aliskiren can limit the progression of abdominal aortic aneurysm, ventricular hypertrophy, and atherosclerosis. It achieves this by reducing the expression of the pro-renin receptor and mitogen-activated protein kinase activity, as well as decreasing the infiltration of T-lymphocytes and macrophages in the cardiovascular system3.

Metabolic Effects and Diabetic Complications

Aliskiren has been observed to improve insulin resistance and ameliorate diabetic vascular complications in animal models of type 2 diabetes. It has shown to improve lipid metabolism and reduce urinary albumin excretion, glomerulosclerosis, and the synthesis of proinflammatory and profibrotic cytokines in the kidneys. These findings suggest that aliskiren may have a role in the treatment of type 2 diabetes mellitus and diabetic nephropathy6.

Long-Term Efficacy and Safety

Long-term studies have confirmed the efficacy and safety of aliskiren in the treatment of hypertension. Over a 12-month period, aliskiren was compared with HCTZ and demonstrated greater blood pressure reductions with a similar adverse event profile. Notably, hypokalemia was less frequent with aliskiren-based therapy compared to HCTZ-based therapy5.

Pharmacokinetics and Pharmacodynamics

Aliskiren is characterized by rapid absorption, moderate plasma protein binding, and primarily biliary/faecal excretion. It has a multiphasic plasma concentration decline and reaches steady-state concentrations after 7-8 days of dosing. The pharmacokinetics of aliskiren are not significantly affected by gender, race, age, or renal or hepatic impairment. It has also shown minimal drug interactions due to its lack of significant effects on the cytochrome P450 system and P-glycoprotein activity8.

Ramipril

    Compound Description: Ramipril is an angiotensin-converting-enzyme (ACE) inhibitor widely prescribed for hypertension, heart failure, and diabetic nephropathy [, , ]. It works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing strain on the heart.

    Relevance: Ramipril, as an ACE inhibitor, targets the same physiological pathway as aliskiren hemifumarate, albeit at a different point. While aliskiren directly inhibits renin, the enzyme responsible for the production of angiotensin I, ramipril inhibits the downstream enzyme ACE, preventing the formation of angiotensin II. Both mechanisms ultimately aim to reduce the effects of the renin-angiotensin-aldosterone system (RAAS) and lower blood pressure [, , ].

Hydrochlorothiazide

    Compound Description: Hydrochlorothiazide is a thiazide diuretic commonly used in the treatment of hypertension. It acts on the distal convoluted tubule in the kidneys to inhibit sodium and chloride reabsorption, leading to increased urine output and a reduction in blood volume, thereby lowering blood pressure [].

    Relevance: Hydrochlorothiazide is frequently prescribed alongside aliskiren hemifumarate in fixed-dose combination therapies for the treatment of hypertension []. These combinations leverage the synergistic effects of both drugs to achieve greater blood pressure reduction compared to either drug alone.

Atenolol

    Compound Description: Atenolol is a selective β1 blocker commonly prescribed for hypertension, angina pectoris, and certain types of arrhythmias. It works by selectively blocking the β1-adrenergic receptors in the heart, reducing heart rate and cardiac output, leading to a decrease in blood pressure [].

    Relevance: Atenolol belongs to the pharmacological class of β-adrenergic receptor blockers, representing a different mechanism of action compared to aliskiren hemifumarate. Despite targeting different physiological pathways, both atenolol and aliskiren hemifumarate are used as antihypertensive agents [].

Amlodipine Besylate

    Compound Description: Amlodipine besylate is a dihydropyridine calcium channel blocker prescribed for hypertension and coronary artery disease. It works by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure [].

Moexipril Hydrochloride

    Compound Description: Moexipril hydrochloride is an ACE inhibitor used to treat hypertension and heart failure. Like other ACE inhibitors, it works by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and a decrease in blood pressure [].

    Relevance: Moexipril hydrochloride, being an ACE inhibitor, targets the same physiological pathway as aliskiren hemifumarate, but at a different enzymatic step. While aliskiren hemifumarate inhibits renin, moexipril hydrochloride inhibits ACE. Both drugs ultimately aim to decrease the effects of the RAAS system and achieve blood pressure control [].

Valsartan

    Compound Description: Valsartan is an angiotensin II receptor blocker (ARB) prescribed for hypertension, heart failure, and myocardial infarction. It works by selectively blocking the angiotensin II type 1 (AT1) receptor, preventing the binding of angiotensin II and its vasoconstrictive effects, ultimately lowering blood pressure [].

    Relevance: Valsartan, belonging to the class of ARBs, shares a common target pathway with aliskiren hemifumarate, albeit at a different point of intervention. While aliskiren inhibits renin upstream in the RAAS pathway, valsartan blocks the action of angiotensin II by blocking its receptor. Both drugs aim to decrease the effects of the RAAS system for therapeutic benefit in cardiovascular diseases [].

Candesartan Cilexetil

    Compound Description: Candesartan cilexetil is another ARB prescribed for hypertension and heart failure. Like valsartan, it blocks the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive effects, leading to a decrease in blood pressure [].

    Relevance: Candesartan cilexetil, along with valsartan, represents the class of ARBs, which, similar to aliskiren hemifumarate, target the RAAS system, although at a different stage. While aliskiren inhibits renin at the beginning of the RAAS cascade, candesartan cilexetil blocks the action of angiotensin II by inhibiting its receptor. Both drug classes aim to mitigate the effects of the RAAS pathway, offering therapeutic benefits in cardiovascular diseases [].

Source and Classification

Aliskiren hydrochloride is synthesized from natural products and is classified under the pharmacological category of antihypertensive agents. It specifically targets the renin-angiotensin-aldosterone system (RAAS), making it a unique addition to the class of medications aimed at managing high blood pressure.

Synthesis Analysis

The synthesis of Aliskiren involves several steps, with various methods reported in literature. One notable method includes:

Molecular Structure Analysis

Aliskiren hydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C30H53N3O6
  • Molecular Weight: Approximately 547.76 g/mol
  • Structural Features: It contains multiple functional groups including amines, hydroxyls, and a lactone moiety that contribute to its biological activity.

The molecular structure can be represented as follows:

Aliskiren C30H53N3O6\text{Aliskiren }\text{C}_{30}\text{H}_{53}\text{N}_3\text{O}_6

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are often employed to confirm the structure during synthesis .

Chemical Reactions Analysis

Aliskiren participates in several chemical reactions, primarily during its synthesis:

  1. Aminolysis: The conversion of lactones to amides involves nucleophilic attack by amines, leading to the formation of Aliskiren.
  2. Reduction Reactions: The reduction of azides to amines is crucial for synthesizing Aliskiren from its intermediates.
  3. Complex Formation: Aliskiren can form complexes with metal ions (e.g., copper), which may influence its pharmacological properties .

These reactions are typically monitored using chromatographic techniques to ensure purity and yield.

Mechanism of Action

The mechanism of action for Aliskiren involves:

  • Inhibition of Renin: By binding to the active site of renin, Aliskiren prevents the conversion of angiotensinogen to angiotensin I, thereby reducing levels of angiotensin II—a potent vasoconstrictor.
  • Blood Pressure Regulation: This inhibition leads to decreased blood pressure and reduced workload on the heart, making it effective for treating hypertension.

Studies have shown that Aliskiren effectively lowers systolic and diastolic blood pressure in hypertensive patients without significant side effects when used appropriately .

Physical and Chemical Properties Analysis

Aliskiren hydrochloride exhibits several key physical and chemical properties:

These properties are critical for formulation development in pharmaceutical applications.

Applications

Aliskiren hydrochloride is primarily utilized in clinical settings for:

  • Hypertension Management: It is prescribed for patients with essential hypertension either alone or in combination with other antihypertensive agents.
  • Cardiovascular Disease Prevention: By controlling blood pressure, it helps reduce the risk of stroke, heart attack, and other cardiovascular events.
  • Research Applications: Ongoing studies investigate its potential roles in other cardiovascular conditions and metabolic syndromes due to its unique mechanism of action.

Properties

CAS Number

173399-03-6

Product Name

Aliskiren hydrochloride

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride

Molecular Formula

C30H54ClN3O6

Molecular Weight

588.2 g/mol

InChI

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1

InChI Key

BSJUIBZAXCXFMZ-NATPOTRJSA-N

SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl

Solubility

In water, >350 mg/mL (pH 7.4)

Synonyms

(αS,γS,δS,zS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,z-bis(1-methylethyl)benzeneoctanamide Hydrochloride; CGP 60536; CGP60536B; Rasilez Hydrochloride; SPP 100; Tekturna Hydrochloride;

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.